Sparfosic Acid is a stable transition state analogue for an aspartate transcarbamylase-catalyzed reaction with antineoplastic activity. Sparfosic acid is a stable transition analogue of the activated complex for the reaction catalyzed by aspartate transcarbamylase, the first step in the pyrimidine biosynthetic pathway. This agent inhibits de novo pyrimidine biosynthesis and increases the extent to which fluorouracil metabolites are incorporated into RNA.
Sparfosic acid
CAS No.: 51321-79-0
Cat. No.: VC0543641
Molecular Formula: C6H10NO8P
Molecular Weight: 255.12 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51321-79-0 |
|---|---|
| Molecular Formula | C6H10NO8P |
| Molecular Weight | 255.12 g/mol |
| IUPAC Name | (2S)-2-[(2-phosphonoacetyl)amino]butanedioic acid |
| Standard InChI | InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)/t3-/m0/s1 |
| Standard InChI Key | ZZKNRXZVGOYGJT-VKHMYHEASA-N |
| Isomeric SMILES | C([C@@H](C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O |
| SMILES | C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O |
| Canonical SMILES | C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties of Sparfosic Acid
Sparfosic acid (C₆H₁₀NO₈P) is a small molecule with a molecular weight of 255.12 g/mol . Its structure integrates a phosphonacetyl group linked to the terminal nitrogen of L-aspartic acid, forming a stable analogue of the transition state in the ATCase reaction . The compound belongs to the N-acyl-alpha amino acid class, characterized by an acyl group at the nitrogen atom of an alpha amino acid .
Molecular Characteristics
The molecular formula and structural features of Sparfosic acid are summarized in Table 1.
Table 1: Chemical Properties of Sparfosic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀NO₈P |
| Molecular Weight | 255.12 g/mol |
| Synonyms | PALA, 51321-79-0 |
| Target Enzymes | Aspartate carbamoyltransferase |
| Solubility | Solid at room temperature |
The compound’s ability to mimic the transition state of the ATCase substrate enables potent inhibition of pyrimidine biosynthesis . Its phosphonate group contributes to enzymatic stability, preventing rapid metabolic degradation .
Synthesis and Industrial Preparation
A highly efficient two-step synthesis of Sparfosic acid was developed to overcome challenges in traditional methods, which often required complex purification steps. The process involves condensation of L-aspartic acid di-tert-butyl ester hydrochloride with diethylphosphonoacetic acid, followed by deprotection using bromotrimethylsilane .
Key Synthesis Steps
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Condensation Reaction: The starting materials undergo nucleophilic acyl substitution to form a protected intermediate.
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Deprotection: Bromotrimethylsilane cleaves the tert-butyl and ethyl groups, yielding Sparfosic acid in >90% purity .
This method avoids unstable intermediates and reduces the need for distillation or chromatography, making it scalable for industrial production .
Mechanism of Action: Targeting Pyrimidine Biosynthesis
Sparfosic acid exerts its antineoplastic effects by inhibiting ATCase, the enzyme catalyzing the first committed step in pyrimidine biosynthesis . By binding to ATCase’s active site, it blocks the conversion of carbamoyl phosphate and L-aspartate to N-carbamoyl-L-aspartate, depleting cellular pools of uridine monophosphate (UMP) .
Biochemical Consequences
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RNA Incorporation: Depletion of UMP enhances the incorporation of fluorouracil metabolites into RNA, potentiating the cytotoxicity of fluorouracil-based therapies .
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Cell Cycle Arrest: Pyrimidine starvation triggers S-phase arrest, selectively targeting rapidly proliferating cancer cells .
Preclinical Antitumor Activity
Animal studies demonstrated Sparfosic acid’s efficacy against solid tumors, with notable activity in B16 melanoma and Lewis lung carcinoma models .
Key Preclinical Findings
Table 2: Antitumor Activity in Murine Models
| Tumor Model | Dose (mg/kg) | Survival Increase | Cure Rate |
|---|---|---|---|
| B16 Melanoma | 490 | 77–86% | 0% |
| Lewis Lung Carcinoma | 490 | Significant | 50% |
| Ridgway Osteosarcoma | 490 | No response | 0% |
Early administration (Days 1, 5, and 9 post-implantation) was critical for curative effects in Lewis lung carcinoma, whereas delayed treatment only slowed tumor growth .
Clinical Trials and Human Studies
A Phase I trial evaluated Sparfosic acid in 25 patients with advanced cancer, identifying gastrointestinal toxicity as the dose-limiting factor .
Clinical Outcomes
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Common Toxicities: Nausea (76%), vomiting (64%), diarrhea (48%) .
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Objective Response: One patient with metastatic carcinoid achieved transient tumor regression .
Despite its mechanism, Sparfosic acid showed limited single-agent efficacy, prompting exploration in combination therapies .
Current Status and Future Directions
Sparfosic acid remains an experimental agent, with no approved indications as of 2025 . Its role in potentiating fluorouracil and other antimetabolites warrants further investigation, particularly in tumors with high pyrimidine demand.
Challenges and Opportunities
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Toxicity Management: Strategies to mitigate diarrhea and mucosal inflammation are needed.
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Biomarker Development: Identifying tumors reliant on de novo pyrimidine synthesis could improve patient selection.
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